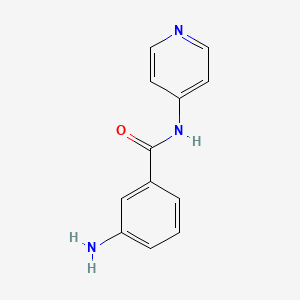

3-amino-N-(pyridin-4-yl)benzamide

Description

Overview of N-substituted Benzamide (B126) Scaffolds in Academic Chemical Research

N-substituted benzamide scaffolds are a cornerstone in medicinal chemistry and drug discovery, valued for their synthetic accessibility and diverse pharmacological activities. researchgate.net This structural motif, characterized by a benzene (B151609) ring linked to a nitrogen atom via a carbonyl group (amide), serves as a versatile template for the development of new therapeutic agents. The effects of placing various aliphatic, aromatic, or heteroaromatic substituents on the benzamide core lead to a wide spectrum of biological activities.

Academic research has extensively demonstrated that these derivatives possess a broad range of pharmacological properties. researchgate.net Their applications are widespread, with research focusing on their potential as:

Anticancer agents researchgate.net

Anti-inflammatory and analgesic compounds

Antimicrobial and antifungal agents researchgate.net

Anticonvulsants

Cardiovascular agents

The versatility of the benzamide scaffold allows for fine-tuning of a molecule's properties through chemical modification, making it a privileged structure in the design of enzyme inhibitors and receptor modulators. researchgate.netdovepress.com For instance, N-substituted benzamides have been designed as inhibitors of histone deacetylases (HDACs) and dipeptidyl peptidase-IV (DPP-IV), highlighting their importance in targeting key proteins involved in disease pathways. researchgate.netdovepress.com

Historical Context and Evolution of Pyridine-containing Benzamides in Research

The journey of pyridine (B92270) in science began with its discovery in 1849 by Scottish scientist Thomas Anderson, who isolated it from oil obtained by heating animal bones. wikipedia.org However, its chemical structure, a benzene ring with one C-H unit replaced by a nitrogen atom, was only determined decades later. wikipedia.orgnih.gov This nitrogen atom imparts basicity and polarity, making the pyridine ring a key component in many important compounds, including pharmaceuticals. nih.gov

The incorporation of the pyridine ring into benzamide structures marked a significant evolution in medicinal chemistry research. The pyridine moiety, being a bioisostere of a phenyl group, can introduce crucial changes in a molecule's properties, such as improving water solubility, which is a desirable characteristic for potential drug candidates. researchgate.net Its ability to form hydrogen bonds and participate in various interactions influences the binding affinity of compounds to their biological targets. wikipedia.org

The exploration of pyridine-containing benzamides has led to the discovery of compounds with a range of biological activities. Research has focused on their potential as kinase inhibitors, negative allosteric modulators of neuronal nicotinic receptors, and agents targeting other enzymes and receptors. nih.govnih.govgoogle.com This has established pyridine-containing benzamides as a significant area of investigation for developing new therapeutic agents.

Rationale for Investigating the 3-amino-N-(pyridin-4-yl)benzamide Core Structure

The specific investigation into the this compound scaffold is driven by a confluence of structural and functional considerations derived from extensive research on related molecules. The rationale is built upon the unique combination of its three key components: the benzamide linker, the pyridine ring at the 4-position of the amide nitrogen, and the amino group at the 3-position of the benzoyl ring.

The Benzamide Core: As established, the benzamide framework provides a robust and synthetically tractable backbone, allowing for systematic structural modifications. researchgate.net

The N-(pyridin-4-yl) Moiety: The attachment of the pyridine ring at the 4-position is crucial. This specific isomer can direct the molecule's interaction with biological targets differently than its 2- or 3-pyridyl counterparts. For example, research on related structures has shown that the position of the nitrogen in the pyridine ring can significantly affect the potency and selectivity of kinase inhibitors. nih.gov The pyridin-4-yl group can act as a key hydrogen bond acceptor, anchoring the molecule within a target's binding site.

The 3-Amino Group: The position of the amino group on the benzoyl ring is a critical determinant of biological activity. In many kinase inhibitors, an amino group at this position is essential for forming key hydrogen bond interactions with the hinge region of the kinase enzyme's ATP-binding site. The investigation of analogs with different substitution patterns on the benzamide ring is a common strategy to probe structure-activity relationships.

The combination of these structural features in this compound makes it a promising scaffold for targeting specific biological pathways, particularly those involving protein kinases, which are often dysregulated in diseases like cancer. nih.gov

Scope and Objectives of Academic Research on this compound and its Analogues

Academic research focused on this compound and its analogues encompasses several key objectives aimed at elucidating its chemical and biological potential.

Key Research Objectives:

| Objective | Description |

| Synthesis of Novel Analogues | Development of efficient synthetic routes to produce this compound and a library of related derivatives. This involves modifying the core structure by introducing various substituents on both the benzoyl and pyridine rings to explore the chemical space. researchgate.netnih.gov |

| Biological Screening | Evaluation of the synthesized compounds against a panel of biological targets, with a particular focus on protein kinases (e.g., MPS1, Aurora kinases) and other enzymes implicated in human diseases. nih.gov |

| Structure-Activity Relationship (SAR) Studies | Systematic investigation of how changes in the chemical structure of the analogues affect their biological activity. This helps in identifying the key structural features required for potency and selectivity. nih.gov |

| Computational and Docking Studies | Utilization of molecular modeling techniques to predict and understand the binding modes of these compounds with their biological targets. This provides insights into the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern their activity. researchgate.net |

The ultimate goal of this research is to identify lead compounds with high potency and selectivity for specific biological targets. These lead compounds can then serve as starting points for further optimization and development in the quest for new therapeutic agents.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-N-pyridin-4-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c13-10-3-1-2-9(8-10)12(16)15-11-4-6-14-7-5-11/h1-8H,13H2,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSNQYOOHVQMUSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)NC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Amino N Pyridin 4 Yl Benzamide and Its Derivatives

Classical Amidation Approaches for Constructing the Benzamide (B126) Linkage

The formation of the amide bond between a benzoic acid derivative and a pyridine-containing amine is a critical step in the synthesis of 3-amino-N-(pyridin-4-yl)benzamide. This is accomplished through several reliable methods.

Direct Amidation Strategies for this compound Synthesis

Direct amidation involves the reaction of a carboxylic acid with an amine, typically at elevated temperatures, to form an amide with the elimination of water. While effective, this method can require harsh conditions. Catalytic direct amidation reactions are a greener alternative, avoiding the need for stoichiometric activating agents that generate significant waste. encyclopedia.pub Boron-derived catalysts, for instance, have been successfully employed in direct amidation reactions. encyclopedia.pub The choice of a dehydrating agent, such as molecular sieves, and the method of its activation can significantly impact the reaction yield. encyclopedia.pub For the synthesis of this compound, this would involve the direct coupling of 3-aminobenzoic acid and 4-aminopyridine (B3432731). universiteitleiden.nl

Table 1: Direct Amidation Reaction Parameters

| Reactants | Catalyst/Conditions | Dehydrating Agent | Yield | Reference |

| Phenylacetic acid, Benzylamine | Boronic acid 1 | 4 Å or 5 Å Molecular Sieves (Microwave or Kugelrohr activation) | Variable | encyclopedia.pub |

| 3-Aminobenzoic acid, 4-Aminopyridine | Not specified | Not specified | Not specified | universiteitleiden.nl |

Utilization of Acyl Chlorides in this compound Synthesis

A common and efficient method for amide bond formation is the use of acyl chlorides. This approach typically begins with the conversion of a carboxylic acid to its more reactive acyl chloride derivative using a reagent like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with an amine to form the desired amide.

In the context of this compound synthesis, a precursor such as 3-nitrobenzoyl chloride is often used. evitachem.com This is reacted with 4-aminopyridine to form 3-nitro-N-(pyridin-4-yl)benzamide. The nitro group can then be subsequently reduced to the desired amino group. nih.gov This two-step process, involving the formation of the amide bond followed by reduction, is a widely adopted strategy. For example, the reaction of 4-chloro-3-nitrobenzoyl chloride with 3-(aminomethyl)pyridine (B1677787) is a similar approach used to synthesize related benzamide derivatives. evitachem.com

Table 2: Synthesis via Acyl Chlorides

| Acyl Chloride | Amine | Product | Subsequent Reaction | Reference |

| 3-Nitrobenzoyl chloride | 4-Aminopyridine | 3-Nitro-N-(pyridin-4-yl)benzamide | Reduction of nitro group | |

| 4-Nitrobenzoyl chloride | Nitroaniline | 4-Nitro-N-(4-nitrophenyl)benzamide | Simultaneous reduction of nitro groups | nih.gov |

| 4-Chloro-3-nitrobenzoyl chloride | 3-(Aminomethyl)pyridine | 4-Chloro-3-nitro-N-(3-pyridinylmethyl)benzamide | Not specified | evitachem.com |

Role of Coupling Reagents in Amide Bond Formation for this compound Analogues

Coupling reagents are widely used to facilitate amide bond formation under mild conditions, minimizing side reactions and often proceeding with high yields. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. A variety of coupling reagents are available, each with its own advantages.

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), as well as phosphonium (B103445) salts like BOP and PyBOP, and uronium salts like HBTU, HATU, and TBTU. peptide.com For instance, HATU is known for its fast reaction times and reduced epimerization. peptide.comacs.org The synthesis of 3-fluoro-N-(pyridin-4-yl)benzamide can be achieved through the amide coupling of 3-fluorobenzoic acid and 4-aminopyridine using appropriate coupling agents. ontosight.ai Similarly, various N-substituted carbazole-3-carboxamides have been synthesized using coupling reagents to react with primary and secondary amines. nih.gov

Functional Group Transformations and Derivatization Strategies

Beyond the direct formation of the amide linkage, the synthesis of this compound and its derivatives often involves key functional group transformations.

Reduction of Nitro Precursors to Generate Amino Groups in Benzamide Derivatives

A prevalent strategy for introducing an amino group onto the benzamide scaffold is through the reduction of a nitro group precursor. This is a reliable and high-yielding transformation. The synthesis often starts with a nitro-substituted benzoic acid or benzoyl chloride, which is coupled with the desired amine. The resulting nitro-benzamide is then reduced to the corresponding amino-benzamide.

A common method for this reduction is catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst. nih.gov This method is clean and efficient. Other reducing agents such as iron in acetic acid can also be employed. nih.gov For example, the synthesis of this compound can be achieved by first coupling 3-nitrobenzoyl chloride with 4-aminopyridine, followed by the reduction of the nitro group.

Table 3: Reduction of Nitro Precursors

| Nitro Compound | Reducing Agent/Conditions | Product | Reference |

| 3-Nitro-N-(aryl)benzamide | H₂/Pd-C, EtOH | 3-Amino-N-(aryl)benzamide | |

| 4-Nitro-N-(4-nitrophenyl)benzamide | Fe, AcOH, EtOH/H₂O | 4-Amino-N-(4-aminophenyl)benzamide | nih.gov |

| N-(4-Nitrophenyl)salicylamide | Pd/C, H₂, MeOH | N-(4-Aminophenyl)salicylamide | nih.gov |

Nucleophilic Substitution Reactions in Pyridine-containing Benzamide Synthesis

Nucleophilic substitution reactions on the pyridine (B92270) ring can also be a viable route for the synthesis of certain benzamide derivatives. The pyridine ring is generally reactive towards nucleophiles, particularly at the 2- and 4-positions, due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iq

While direct nucleophilic aromatic substitution (SNAr) on an unsubstituted pyridine ring can be challenging, the presence of activating groups or specific reaction conditions can facilitate this transformation. For instance, a directed SNAr reaction has been reported for ortho-iodobenzamides in the presence of pyridine, proceeding at room temperature. rsc.org In the synthesis of some pyridine-containing benzamides, a nucleophilic substitution reaction where a cyano group replaces an iodine atom on a benzene (B151609) ring has been utilized. mdpi.com Another example involves the reaction of a chloropyridine hydrochloride with an amine in a refluxing mixture of methanol, water, and ethanol (B145695) to form a pyridine-amino-benzamide derivative. nih.gov

Palladium-Catalyzed Coupling Reactions in the Synthesis of Benzamide Analogues

Palladium-catalyzed cross-coupling reactions are a cornerstone in the synthesis of benzamide analogues, offering a powerful tool for the formation of carbon-carbon and carbon-nitrogen bonds. These reactions are instrumental in constructing the biaryl and aminoaryl frameworks common in this class of compounds.

One of the most utilized palladium-catalyzed reactions in this context is the Suzuki-Miyaura coupling. This reaction typically involves the coupling of an aryl or heteroaryl halide with an aryl or heteroaryl boronic acid or its ester. For instance, the synthesis of a 4-(pyridin-3-yl)pyrimidin-2-amine (B132428) intermediate, a key component for certain benzamide derivatives, can be achieved with an 85% yield by coupling 2-amino-4-chloropyrimidine (B19991) with pyridin-3-ylboronic acid. This reaction is generally carried out in the presence of a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base like sodium carbonate in a solvent mixture of dimethylethylene glycol and water.

Another significant application is the direct sp² C-H bond activation for ortho-arylation of benzamides. This method allows for the introduction of an aryl group at the position ortho to the amide directing group on the benzamide ring. acs.org The reaction of a benzamide with an aryl iodide in the presence of a palladium catalyst can produce biphenyl-2-carboxamides, which are versatile intermediates for further transformations into other biphenyl (B1667301) derivatives. acs.org

Furthermore, palladium nanoparticles have emerged as efficient and reusable catalysts for oxidative annulation reactions. For example, binaphthyl-stabilized palladium nanoparticles (Pd-BNP) can catalyze the reaction between N-alkoxy benzamides and alkynes to synthesize various isoquinolone derivatives in good to excellent yields. researchgate.net This methodology is notable for its use of air as the oxidant and the ability to recover and reuse the catalyst multiple times without significant loss of activity. researchgate.net

The choice of ligand for the palladium catalyst can significantly influence the reaction's efficiency. For example, in some coupling reactions, Pd(OAc)₂/Xantphos systems have been shown to outperform the traditional Pd(PPh₃)₄, achieving higher turnover numbers. To address the issue of catalyst leaching, silica-immobilized palladium nanoparticles have been developed, allowing for catalyst reuse over multiple cycles.

| Reaction Type | Catalyst/Reagents | Key Feature | Yield | Reference |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | Forms C-C bond between pyrimidine (B1678525) and pyridine rings | 85% | |

| Ortho-Arylation | Palladium catalyst, Aryl iodide | Direct C-H activation of the benzamide ring | - | acs.org |

| Oxidative Annulation | Pd-BNP, Air | Synthesis of isoquinolones, reusable catalyst | Good to Excellent | researchgate.net |

| General Coupling | Pd(OAc)₂/Xantphos | High turnover number | - |

Hofmann Rearrangement in the Preparation of Specific 3-aminopyridin-2-one-based Scaffolds

The Hofmann rearrangement, also known as the Hofmann degradation, is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgchemistrylearner.com This reaction proceeds by treating the amide with a halogen (typically bromine or chlorine) and a strong base, such as sodium hydroxide. wikipedia.orgchemistrylearner.com The key intermediate in this reaction is an isocyanate, which then hydrolyzes to the amine and carbon dioxide. chemistrylearner.com

A significant application of the Hofmann rearrangement in the synthesis of precursors for this compound analogues is the conversion of nicotinamide (B372718) to 3-aminopyridine (B143674). wikipedia.orgchemistrylearner.comkharagpurcollege.ac.in This is a crucial transformation as direct nitration of pyridine does not efficiently produce the 3-amino derivative. kharagpurcollege.ac.in The reaction is typically carried out by treating nicotinamide with bromine and sodium hydroxide. mychemblog.com The resulting 3-aminopyridine can then be further functionalized.

The general mechanism of the Hofmann rearrangement involves several steps:

Deprotonation of the amide by the base to form an anion.

Reaction of the anion with the halogen to form an N-haloamide.

A second deprotonation to form an N-haloamide anion.

Rearrangement of the R group from the carbonyl carbon to the nitrogen, with simultaneous loss of the halide ion, to form an isocyanate.

Nucleophilic addition of water to the isocyanate to form a carbamic acid.

Spontaneous decarboxylation of the carbamic acid to yield the primary amine. wikipedia.org

The intramolecular nature of the rearrangement has been confirmed by stereochemical studies, which show that if the migrating group is chiral, its configuration is retained in the product amine. kharagpurcollege.ac.in

The Hofmann rearrangement has also been adapted for milder conditions. For example, the use of bis(trifluoroacetoxy)iodobenzene (BTI) in acetonitrile (B52724) has been shown to efficiently convert β-hydroxypropionamides to 2-oxazolidinones, which are valuable scaffolds in medicinal chemistry. researchgate.net

| Starting Material | Reagents | Product | Key Application | Reference |

| Nicotinamide | Br₂, NaOH | 3-Aminopyridine | Synthesis of pyridine-containing scaffolds | wikipedia.orgchemistrylearner.comkharagpurcollege.ac.in |

| Phthalimide | - | Anthranilic acid | Industrial synthesis of dyes and sweeteners | wikipedia.orgchemistrylearner.com |

| Benzamide | Br₂, NaOH | Aniline | Classic example of the rearrangement | chemistrylearner.com |

| β-hydroxypropionamides | BTI, Acetonitrile | 2-Oxazolidinones | Mild conditions for scaffold synthesis | researchgate.net |

Parallel Synthesis and Library Generation for this compound Analogues

The discovery and optimization of lead compounds in drug discovery often rely on the synthesis and screening of large numbers of related molecules, known as chemical libraries. Parallel synthesis has emerged as a powerful strategy to rapidly generate these libraries, enabling the exploration of structure-activity relationships (SAR).

High-Throughput Synthetic Approaches to Benzamide Libraries

High-throughput synthesis (HTS) techniques are employed to accelerate the generation of benzamide libraries. These approaches often involve the use of automated liquid handlers and reaction blocks to perform multiple reactions simultaneously. Solution-phase parallel synthesis has proven effective for creating libraries of benzamide derivatives. acs.org

One such approach involves a base-catalyzed N-benzoylation of 3-amino-2-cyclohexenones. acs.org Using sodium hydride as a base, this method provides significantly higher yields (71-79%) compared to previous methods. acs.org This protocol was successfully applied to the parallel synthesis of a 12-member library of vinylic benzamide derivatives in yields ranging from 63-90%. acs.org

The "build-couple-transform" paradigm is another strategy for generating lead-like libraries with scaffold diversity. acs.org This approach involves building initial intermediates, coupling them, and then performing a series of transformations to create a diverse set of final products. acs.org For example, applying 19 different one-step transformations to two pools of four and five intermediates resulted in a library of 174 compounds. acs.org

The combination of high-throughput synthesis with high-throughput protein crystallography has the potential to significantly accelerate the hit identification process in early drug discovery. rug.nl This allows for the rapid synthesis of libraries and immediate structural analysis of their binding to the target protein. rug.nl

Scaffold Diversity and Design Principles in Parallel Synthesis

A key principle in the design of chemical libraries is to maximize scaffold diversity. rsc.org This ensures that a wide range of chemical space is explored, increasing the chances of identifying novel and potent compounds. Diversity-oriented synthesis (DOS) is a strategy that focuses on creating structurally diverse molecules, often from a common starting material. rsc.org

For benzanilides, a diversity-oriented approach can be achieved through regioselective C(sp²)-H hydroxylation. rsc.org By using different catalysts, such as palladium and ruthenium, different hydroxylation patterns can be achieved on the benzanilide (B160483) scaffold. rsc.org This allows for the generation of multiple analogues from a single precursor. rsc.org

Bioisosteric replacement is another important design principle. This involves replacing a functional group in a known active compound with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. In the context of benzamide analogues, the amide bond itself can be replaced with other functional groups like esters, thioamides, or triazoles to explore the importance of this linkage for biological activity. mdpi.com

Computational methods are increasingly used to guide the design of libraries. Virtual screening can be used to select building blocks that are predicted to have favorable interactions with the target protein. acs.org For example, in the design of Src SH2 domain inhibitors, a computational docking program was used to select alcohol side chains that were predicted to form the most favorable interactions with the binding site. acs.org

Computational Chemistry and Molecular Modeling of 3 Amino N Pyridin 4 Yl Benzamide Analogues

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the binding modes of 3-amino-N-(pyridin-4-yl)benzamide analogues and predicting their binding affinities.

Molecular docking studies have been successfully employed to predict the binding affinities and orientations of this compound analogues with various biological targets. For instance, in the context of Rho-associated kinase-1 (ROCK1) inhibition, a target for cardiovascular diseases, docking studies of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds revealed critical interactions and binding affinities. nih.govbohrium.comresearchgate.netpeerj.com The reliability of these docking poses is often validated by comparing them to crystallographic data, with a root-mean-square deviation (RMSD) of less than 2 Å from the crystal ligand being a common criterion for a good prediction. nih.govpeerj.commdpi.com

In another study, analogues of this compound were investigated as inhibitors of DNA methyltransferases (DNMTs). Molecular modeling suggested that the quinoline (B57606) and aminopyrimidine moieties of a parent compound, SGI-1027, are important for interacting with the substrates and the protein. nih.gov Docking studies of newly synthesized derivatives helped in elucidating structure-activity relationships, indicating that the size and nature of aromatic or heterocyclic substituents significantly affect inhibitory activity. nih.gov

Furthermore, molecular modeling of 3-[3-(N,N-dimethylamino)propyl]-4-hydroxy-N-[4-(pyridin-4-yl)phenyl]benzamide and its analogues at serotonin (B10506) receptors showed that while the derivatives displayed similar binding affinity profiles, their functional activities differed. nih.gov This highlights the ability of docking to discern subtle differences in binding that can lead to varied biological outcomes, such as partial agonism versus neutral antagonism. nih.gov

The table below summarizes representative data from molecular docking studies on analogues of this compound, showcasing predicted binding energies against specific protein targets.

| Compound Analogue | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| N-((2,3-Dihydrobenzo[b] nih.govontosight.aidioxin-5-yl)methyl)-4-(pyridine-4-yl)benzamide (C08) | ROCK1 | - | M156, K105, F368 |

| 4-(Arylaminomethyl)benzamide derivative (analogue 10) | T315I-mutant Abl | - | Thr-315, Leu-293, Asp-381, Ile-360 |

| N-(((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)amino)methyl) benzamide (B126) | GSK-3β | - | Asparagine 200 |

The stability of a ligand-protein complex is governed by a variety of non-covalent interactions, with hydrogen bonds and hydrophobic interactions playing pivotal roles. Computational analyses of this compound analogues have shed light on these crucial interactions.

Hydrogen bonds, formed between a hydrogen atom and an electronegative atom like oxygen or nitrogen, are critical for the specificity of ligand binding. For example, in the case of ROCK1 inhibitors, hydrogen bond interactions with residues like M156 and the catalytic lysine (B10760008) K105 in the hinge loop were identified as key for stabilizing the inhibitor in the active site. nih.gov Similarly, for inhibitors of the Bcr-Abl protein, a hydrogen bond between the hydroxyl group of Thr-315 and a secondary amine in the ligand was observed. nih.govsemanticscholar.org The amide group of the benzamide moiety can also participate in hydrogen bonding, for instance, with the amide group of an aspartic acid residue. nih.gov

Hydrophobic interactions, which involve the association of nonpolar groups to minimize their contact with water, are also major contributors to binding affinity. In the active site of ROCK1, hydrophobic interactions with residues were found to be significant. nih.gov For multidrug resistance protein ABCB1 inhibitors, hydrophobic interactions with phenylalanine, leucine, and isoleucine residues, along with π-stacking interactions with phenylalanine, were observed. nih.gov The benzamide moiety itself can engage in hydrophobic interactions, packing against residues like leucine. nih.gov

The interplay between hydrogen bonds and other non-covalent interactions, such as halogen bonds, has also been explored, revealing that the microenvironment significantly influences their strength and contribution to binding affinity. bohrium.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of ligand binding, molecular dynamics (MD) simulations offer a dynamic view, allowing for the investigation of the conformational changes and movements of both the ligand and the protein over time.

MD simulations are a powerful tool to study the dynamic behavior of benzamide derivatives within the binding pockets of their target macromolecules. nih.gov These simulations can reveal the stability of key interactions identified through docking and provide insights into the flexibility of the ligand and protein.

For instance, MD simulations of N-ethyl-4-(pyridin-4-yl)benzamide-based ROCK1 inhibitors were used to assess the stability of the docked poses and the persistence of hydrogen bond interactions over the simulation time. nih.govpeerj.com The results showed that for active compounds, the key hydrogen bonds remained stable, whereas for less active compounds, these interactions were often broken. peerj.com Similarly, MD simulations of lead compounds targeting the multidrug resistance protein ABCB1 confirmed that the initial interactions observed in docking, including hydrogen bonds and hydrophobic contacts, were maintained throughout the simulation. nih.gov

MD simulations can also be used to calculate binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), which can provide a more accurate estimation of binding affinity than docking scores alone. nih.gov

The biological activity of a molecule is often dependent on its ability to adopt a specific conformation that is complementary to the binding site of its target. MD simulations can be used to explore the conformational landscape of this compound derivatives, revealing the different shapes the molecule can adopt and their relative energies.

Studies on benzamide derivatives have shown that the conformation of side chains can significantly influence their biological activity. nih.gov For example, molecular modeling of 3-[3-(N,N-dimethylamino)propyl]-4-hydroxy-N-[4-(pyridin-4-yl)phenyl]benzamide analogues revealed that the orientation of the alkylamino side chain was crucial for determining whether the compound acted as a partial agonist or a neutral antagonist. nih.gov

Conformational analysis of other benzamide derivatives has also been performed to identify the lowest energy conformers, which are presumed to be the most biologically relevant. researchgate.net These studies often involve scanning the potential energy surface by systematically rotating specific dihedral angles.

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations provide a detailed understanding of the electronic properties of molecules, such as their charge distribution, orbital energies, and reactivity. These methods are valuable for rationalizing the observed biological activities of this compound analogues and for designing new compounds with improved properties.

QM calculations, often using Density Functional Theory (DFT), have been employed to study the chemical properties of benzamide derivatives. researchgate.netresearchgate.netresearchgate.net These calculations can provide insights into the regions of the molecule that are most likely to engage in electrophilic or nucleophilic attacks. The molecular electrostatic potential (MEP) can be calculated to visualize the charge distribution and identify sites for potential intermolecular interactions. researchgate.net

Furthermore, QM methods can be used to perform dihedral scans to explore the conformational preferences of molecules, complementing the information obtained from MD simulations. acs.org The electronic properties derived from QM calculations, such as frontier molecular orbital energies (HOMO and LUMO), can be correlated with the biological activity of the compounds. mdpi.com

Density Functional Theory (DFT) for Molecular and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict a range of molecular and electronic properties of benzamide derivatives, providing a theoretical framework to understand their structural and spectral characteristics. nih.gov

DFT calculations, often employing functionals like B3LYP with various basis sets, can determine the optimized molecular geometry, including bond lengths and angles. nih.govresearchgate.net For instance, in related benzamide structures, the bond angle of C1–C7–O13 has been observed to be slightly larger than that of C1–C7–N14, which is attributed to the higher electronegativity of oxygen compared to nitrogen. nih.gov Such calculations can also predict vibrational frequencies (IR and Raman spectra), which show good agreement with experimental data. nih.gov

A crucial aspect of DFT studies is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity and the potential for intermolecular charge transfer. nih.gov In a related compound, 3-(benzyloxy)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide, DFT calculations have shown that the HOMO is localized over the benzamide π-system and the pyridine (B92270) ring, while the LUMO is situated on the tetrahydropyran (B127337) oxygen and amide carbonyl.

Furthermore, the Molecular Electrostatic Potential (MEP) surface, another output of DFT calculations, helps in identifying the sites for electrophilic and nucleophilic attack. The MEP map reveals regions of negative potential, typically around electronegative atoms like oxygen and nitrogen, indicating them as likely sites for nucleophilic interactions.

| Property | Description | Typical Finding for Benzamide Analogues |

| Optimized Geometry | Provides the most stable 3D arrangement of atoms, including bond lengths and angles. | Bond angles can be influenced by the electronegativity of adjacent atoms. nih.gov |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A smaller gap indicates higher chemical reactivity and potential for charge transfer. nih.gov |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution on the molecule's surface. | Negative potential regions (e.g., around amide oxygen and pyridine nitrogen) indicate sites for nucleophilic attack. |

| Vibrational Frequencies | Predicts IR and Raman spectra. | Theoretical spectra generally show good correlation with experimental data. nih.gov |

Hirshfeld Surface Analysis for Intermolecular Contact Characterization

Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. researchgate.netbohrium.com By partitioning the crystal electron density into molecular fragments, it provides a detailed picture of how molecules interact with their neighbors.

This analysis generates a three-dimensional surface around a molecule, which can be color-mapped to highlight different properties. The normalized contact distance (dnorm), for example, uses a red-white-blue color scheme to indicate intermolecular contacts that are shorter, equal to, or longer than the van der Waals radii, respectively. Red spots on the dnorm surface are particularly significant as they represent close intermolecular contacts, often corresponding to hydrogen bonds. uliege.be

In the context of this compound analogues, Hirshfeld surface analysis can elucidate the nature and extent of hydrogen bonding involving the amino group, the amide linkage, and the pyridine nitrogen, as well as other weaker interactions like π-π stacking, which collectively determine the supramolecular architecture.

| Interaction Type | Percentage Contribution (Example) | Significance |

| H···H | 71% uliege.be | Generally the most abundant type of contact. |

| C···H/H···C | 23.9% erciyes.edu.tr | Represents van der Waals interactions. |

| O···H/H···O | 12.8% uliege.be | Indicates the presence of hydrogen bonds involving oxygen. |

| N···H/H···N | 10.6% erciyes.edu.tr | Suggests hydrogen bonding involving nitrogen atoms. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are crucial in drug discovery for predicting the activity of novel compounds and for optimizing lead structures.

2D and 3D-QSAR for Predicting Biological Activity of Benzamide Series

Both 2D and 3D-QSAR studies have been successfully applied to various benzamide series to predict their biological activities as, for example, inhibitors of specific enzymes or as receptor antagonists. sphinxsai.comscispace.com

2D-QSAR models correlate biological activity with physicochemical descriptors that can be calculated from the 2D structure of the molecule. These descriptors can include electronic (e.g., equalized electronegativity), topological (e.g., Wiener index), and physicochemical properties (e.g., molar refractivity, logP). sphinxsai.comwisdomlib.org For a series of N-(2-Aminophenyl)-Benzamide derivatives, a 2D-QSAR study identified descriptors such as the logarithm of the partition coefficient (LogP), molecular weight (MW), number of hydrogen-bond acceptors, sum of atomic polarizabilities, and the number of rotatable bonds as being important for their biological activity. sphinxsai.com Statistical validation of these models is critical, with parameters like the correlation coefficient (r²), cross-validated correlation coefficient (q²), and predictive r² (pred_r²) being key indicators of the model's robustness and predictive power. sphinxsai.comwisdomlib.org

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional properties of the molecules. rug.nl These methods require the alignment of the set of molecules and then calculate steric and electrostatic fields (in CoMFA) or similarity indices based on steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields (in CoMSIA) around them. researchgate.netpeerj.com For a series of N-ethyl-4-(pyridin-4-yl)benzamide-based ROCK1 inhibitors, both CoMFA and CoMSIA models were developed that showed good external predictive activity. peerj.combohrium.com Similarly, a 3D-QSAR study on N-pyridyl and pyrimidine (B1678525) benzamides as KCNQ2/Q3 openers yielded a model with excellent statistical parameters (R² > 0.80, Q² > 0.7), suggesting its utility in predicting the antiepileptic activity of new analogues. nih.govresearchgate.net

| QSAR Model Type | Compound Series | r² | q² | pred_r² | Reference |

| 2D-QSAR (GFA) | N-(2-Aminophenyl)-Benzamides | 0.794 | 0.634 | 0.634 | sphinxsai.com |

| 3D-QSAR (MFA) | N-(2-Aminophenyl)-Benzamides | 0.927 | 0.815 | 0.845 | sphinxsai.com |

| 3D-QSAR (CoMFA) | N-ethyl-4-(pyridin-4-yl)benzamides | 0.965 | 0.774 | 0.703 | peerj.combohrium.com |

| 3D-QSAR (CoMSIA) | N-ethyl-4-(pyridin-4-yl)benzamides | 0.949 | 0.676 | 0.548 | peerj.combohrium.com |

| 3D-QSAR | N-pyridyl and pyrimidine benzamides | > 0.80 | > 0.7 | - | nih.govresearchgate.net |

r²: correlation coefficient; q²: cross-validated correlation coefficient; pred_r²: predictive r² for the external test set.

Contour Map Analysis for Chemical Group Modifications

A significant advantage of 3D-QSAR methods like CoMFA and CoMSIA is the generation of contour maps. These maps visualize the regions in 3D space where modifications to the chemical structure are likely to affect biological activity. bohrium.comnih.gov

The contour maps are color-coded to represent favorable and unfavorable regions for different physicochemical properties:

Steric Contour Maps: Typically, green contours indicate regions where bulky substituents are favored, while yellow contours suggest that steric bulk is disfavored.

Electrostatic Contour Maps: Blue contours often highlight areas where electropositive groups would enhance activity, whereas red contours indicate regions where electronegative groups are preferred. nih.gov

Hydrophobic, Hydrogen-Bond Donor, and Acceptor Maps (in CoMSIA): Similarly, these maps show favorable and unfavorable regions for these specific properties, often represented by colors like yellow/white for hydrophobic/hydrophilic, magenta/red for H-bond acceptor favorable/unfavorable, and purple/cyan for H-bond donor favorable/unfavorable. peerj.com

By analyzing these contour maps in conjunction with the structure of a lead compound, medicinal chemists can make informed decisions about where to introduce or modify chemical groups to design more potent analogues. scispace.combohrium.com For example, a contour map analysis of substituted benzamides designed as procaspase-3 activators suggested that steric bulk (an aromatic ring) along with small electron-withdrawing groups were required for improved activity. scispace.com In another study on ROCK1 inhibitors, the CoMFA and CoMSIA contour maps revealed favorable and unfavorable positions for substitutions, leading to the design of novel compounds with higher predicted activity. peerj.combohrium.com This rational approach to drug design, guided by contour map analysis, is a cornerstone of modern medicinal chemistry.

Biological Activity and Mechanistic Insights of 3 Amino N Pyridin 4 Yl Benzamide and Its Analogues in Vitro and Preclinical Models

Enzyme Inhibition and Modulation Studies

Inhibition of DNA Methyltransferases (DNMTs) by Benzamide (B126) Scaffolds

DNA methyltransferases (DNMTs) are crucial enzymes in the epigenetic regulation of gene expression, and their inhibition is a promising strategy in cancer therapy. acs.org While direct studies on 3-amino-N-(pyridin-4-yl)benzamide are limited, research on related benzamide scaffolds has provided insights into their potential as DNMT inhibitors.

Furthermore, broader explorations of non-nucleoside DNMT inhibitors have identified various chemical scaffolds, including those with quinoline-based structures, that demonstrate inhibitory activity against DNMT1, DNMT3A, and DNMT3B. acs.org For instance, N-(3-(2-Amino-6-methylpyrimidin-4-ylamino)phenyl)-4-(quinolin-4-ylamino)benzamide has been synthesized and evaluated for its DNMT inhibitory potential. acs.org Although the direct inhibitory activity of the this compound scaffold on DNMTs requires further specific investigation, the existing data on related benzamide derivatives suggest that this chemical class holds promise for the development of novel epigenetic modulators.

Activity Against Rho-associated Kinase-1 (ROCK1)

Rho-associated kinase (ROCK) is a serine/threonine kinase that plays a significant role in various cellular functions, including smooth muscle contraction, and its overactivity is implicated in cardiovascular diseases. nih.govnih.gov The N-(pyridin-4-yl)benzamide scaffold has been a key structural motif in the development of potent ROCK1 inhibitors.

A series of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds have been investigated for their ROCK1 inhibitory activity. nih.govdntb.gov.ua These studies have employed molecular modeling techniques such as docking, molecular dynamics, and 3D-quantitative structure-activity relationship (3D-QSAR) to understand the binding interactions and guide the design of more potent inhibitors. nih.gov The inhibitory activities of these compounds span a wide range, with IC50 values from the low nanomolar to the micromolar range. nih.gov For example, a study of 42 novel pyridinyl-benzamide-based compounds reported IC50 values against ROCK1 ranging from 0.003 µM to 16 µM. nih.gov

Structure-activity relationship (SAR) studies have revealed that modifications to the benzamide and pyridine (B92270) moieties can significantly impact potency. dntb.gov.uaresearchgate.net The pyridine ring often forms critical interactions with the hinge region of the kinase's ATP-binding pocket. nih.gov The development of these inhibitors has been aided by co-crystal structures of lead compounds with ROCK1, which provide detailed insights into the binding mode and opportunities for optimization. osti.gov

Table 1: ROCK1 Inhibitory Activity of Representative N-ethyl-4-(pyridin-4-yl)benzamide Analogues

| Compound | Structure | ROCK1 IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | N-((2,3-Dihydrobenzo[b] nih.govnih.govdioxin-5-yl)methyl)-4-(pyridine-4-yl)benzamide | Data Not Publicly Available | nih.gov |

| Compound B | (S)-N-(1-Hydroxy-3-phenylpropan-2-yl)-4-(pyridin-4-yl)benzamide | Data Not Publicly Available | osti.gov |

Note: Specific IC50 values for individual compounds from the series are often proprietary. The provided range illustrates the potency spectrum of this chemical class.

TYK2 Inhibition by Pyridine-containing Benzamides

Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a key mediator of cytokine signaling pathways involved in autoimmune and inflammatory diseases. nih.govsemanticscholar.org The pyridine-containing benzamide scaffold has emerged as a promising framework for the development of selective TYK2 inhibitors.

Lead optimization efforts starting from a 4-aminopyridine (B3432731) benzamide scaffold have led to the identification of potent and orally bioavailable TYK2 inhibitors. dntb.gov.uanih.gov Structure-based design has been instrumental in modifying the benzamide and pyridine components to enhance potency and selectivity against other JAK isoforms like JAK1 and JAK2. nih.govacs.org For example, the introduction of a 2,6-dichloro-4-cyanophenyl group and a (1R,2R)-2-fluorocyclopropylamide moiety significantly improved TYK2 inhibitory activity and selectivity. nih.gov

These optimized compounds have demonstrated efficacy in cellular assays, inhibiting interleukin-12 (B1171171) (IL-12) signaling. nih.gov Furthermore, in preclinical mouse models, these inhibitors have shown the ability to significantly reduce the production of interferon-γ (IFNγ), a downstream effector of the IL-12 pathway. nih.gov Some TYK2 inhibitors with a pyridine-carboxamide skeleton have been shown to bind to the TYK2 pseudokinase (JH2) domain, leading to allosteric inhibition. nih.gov

Table 2: TYK2 Inhibitory Activity of Representative Pyridine-Containing Benzamide Analogues

| Compound | Structure | TYK2 IC50 (nM) | Selectivity vs JAK1/JAK2 | Reference |

|---|---|---|---|---|

| Lead Compound 3 | Structure Not Publicly Available | Data Not Publicly Available | Baseline | nih.gov |

| Optimized Compound 37 | 2-chloro-4-cyano-6-fluoro-N-(2-(2-fluorocyclopropanecarboxamido)pyridin-4-yl)benzamide | Data Not Publicly Available | Improved | nih.gov |

| BMS-986202 | Structure Not Publicly Available | Data Not Publicly Available | High | researchgate.netacs.org |

Note: Specific IC50 values are often proprietary. The table illustrates the progression of potency and selectivity through chemical modifications.

Inhibition of Mitotic Kinases (MPS1, Aurora Kinases) by Pyridin-2-one Derivatives

Mitotic kinases, such as Monopolar Spindle 1 (MPS1) and the Aurora kinases, are critical regulators of cell division and have become attractive targets for cancer therapy. nih.govnih.gov A notable analogue of this compound, 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one, has been identified as a ligand-efficient inhibitor of both MPS1 and the Aurora kinase family. nih.gov

Screening of a 3-aminopyridin-2-one based fragment library against a panel of 26 kinases led to the discovery of this novel scaffold's activity. nih.gov The 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one demonstrated modest inhibition and good ligand efficiency against MPS1 and Aurora B, with lower activity against Aurora A. nih.gov X-ray crystallography studies have been crucial in elucidating the binding mode of these fragments to the kinase active site, revealing key interactions and guiding further optimization. nih.govresearchgate.net

Further modifications, such as the introduction of a benzamide group, have been shown to significantly increase inhibitory activity. For instance, a benzamide analogue displayed a 15-fold increase in inhibitory activity against MPS1 compared to the initial pyridin-2-one fragment. nih.gov This highlights the potential for developing highly potent and selective mitotic kinase inhibitors based on this scaffold.

Table 3: Inhibitory Activity of Pyridin-2-one Derivatives against Mitotic Kinases

| Compound | Structure | Target Kinase | Ki (µM) | Reference |

|---|---|---|---|---|

| 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one | - | MPS1 | 100 | nih.gov |

| 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one | - | Aurora A | >250 | nih.gov |

| 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one | - | Aurora B | 100 | nih.gov |

| Benzamide analogue of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one | Structure Not Publicly Available | MPS1 | 6.7 | nih.gov |

Receptor Tyrosine Kinase (RTK) Inhibition Profiles (e.g., EGFR, HER-2, HER-4, IGF1R, InsR, KDR, PDGFRa, PDGFRb)

Receptor tyrosine kinases (RTKs) are a large family of cell surface receptors that play pivotal roles in cellular growth, differentiation, and survival. google.comhuji.ac.il Dysregulation of RTK signaling is a hallmark of many cancers, making them important therapeutic targets. The benzamide scaffold is a component of several approved tyrosine kinase inhibitors (TKIs).

A study of novel 4-(arylaminomethyl)benzamide derivatives investigated their inhibitory activity against a panel of eight RTKs: EGFR, HER-2, HER-4, IGF1R, InsR, KDR, PDGFRa, and PDGFRb. nih.govresearchgate.net The majority of the synthesized compounds exhibited potent inhibitory activity against the tested kinases. Notably, analogues incorporating a (trifluoromethyl)benzene ring showed high potency against EGFR, with inhibitions of 91% and 92% at a concentration of 10 nM. nih.govresearchgate.net

The flexibility of the 4-(aminomethyl)benzamide (B1271630) linker appears to be a key feature, allowing for favorable geometry and binding to the kinase active site. researchgate.net Molecular docking studies have been used to model the interactions of these compounds within the ATP-binding pocket of various kinases. researchgate.net The broad-spectrum inhibitory profile of some of these benzamide derivatives suggests their potential as multi-targeted kinase inhibitors.

Table 4: Inhibition of Receptor Tyrosine Kinases by a Representative 4-(Arylaminomethyl)benzamide Analogue at 10 nM

| Kinase Target | % Inhibition | Reference |

|---|---|---|

| EGFR | 92% | nih.govresearchgate.net |

| HER-2 | Data Not Publicly Available | nih.govresearchgate.net |

| HER-4 | Data Not Publicly Available | nih.govresearchgate.net |

| IGF1R | Data Not Publicly Available | nih.govresearchgate.net |

| InsR | Data Not Publicly Available | nih.govresearchgate.net |

| KDR | Data Not Publicly Available | nih.govresearchgate.net |

| PDGFRa | Data Not Publicly Available | nih.govresearchgate.net |

| PDGFRb | Data Not Publicly Available | nih.govresearchgate.net |

Note: The table shows the percentage of inhibition for a highly potent analogue at a single concentration to demonstrate the activity of this chemical class against various RTKs. Specific IC50 values for the full panel were not provided in the source.

Succinate Dehydrogenase (SDH) Inhibition

Succinate dehydrogenase (SDH), also known as complex II of the mitochondrial electron transport chain, is a crucial enzyme in cellular respiration. bayer.us Inhibition of SDH has been established as a mode of action for a class of fungicides known as SDHIs. Benzamide-containing compounds are among the chemical groups found in SDHI fungicides. bayer.us

The mechanism of action of these fungicides involves the inhibition of spore germination by disrupting cellular respiration and energy production in the fungal mitochondria. bayer.us While many SDHIs have preventative activity, some also exhibit curative properties. bayer.us The benzamide moiety is a key structural feature in some of these fungicides.

Histone Deacetylase (HDAC) Inhibition and its Academic Implications

The benzamide chemical scaffold is a recognized feature in a class of molecules that function as histone deacetylase (HDAC) inhibitors. These inhibitors represent a significant area of academic and clinical research due to their potential in cancer therapy. The mechanism of action for benzamide-based HDAC inhibitors typically involves the benzamide moiety binding to the zinc ion located in the active site of HDAC enzymes. This interaction is crucial for inhibiting the enzymatic activity of HDACs, which play a key role in the epigenetic regulation of gene expression.

While direct studies on This compound as an HDAC inhibitor are not extensively detailed in the provided research, the investigation of its close structural analogues, such as Mocetinostat (MGCD0103) and Entinostat (MS-275), provides significant insights into the academic implications of this class of compounds. These analogues, which feature the core N-(2-aminophenyl)benzamide structure, have been the subject of numerous studies.

Analogues of the clinical compound Mocetinostat have been synthesized and shown to inhibit recombinant human HDAC1 with IC₅₀ values in the sub-micromolar range. nih.gov In cultured human cancer cells, these compounds lead to the hyperacetylation of histones, a direct consequence of HDAC inhibition. nih.gov This, in turn, triggers the expression of tumor suppressor proteins like p21(WAF1/CIP1) and results in the inhibition of cellular proliferation. nih.gov The academic pursuit of these molecules has led to the identification of lead compounds with metabolic stability, favorable pharmacokinetic profiles, and oral activity in mouse tumor xenograft models. nih.gov

Further research into novel N-(2-aminophenyl)-benzamide derivatives has focused on achieving isoform selectivity. For instance, a series of inhibitors with a chiral oxazoline (B21484) capping group demonstrated potent inhibition of HDAC1, HDAC2, and HDAC3-NCoR2, which are Class I HDACs. acs.org One such compound, 15k , exhibited IC₅₀ values of 80, 110, and 6 nM for HDAC1, HDAC2, and HDAC3-NCoR2 respectively, with weak to no inhibition of other HDAC isoforms, thus confirming its Class I selectivity. acs.org The academic significance of this work lies in the potential to develop more targeted cancer therapies with reduced side effects by selectively inhibiting the HDAC isoforms most critical for cancer cell survival. acs.org

The implications of HDAC inhibition by benzamide derivatives extend to understanding and potentially treating psychiatric disorders. The benzamide derivative Entinostat (MS-275) has been shown to be a potent, brain region-selective HDAC inhibitor. nih.gov It increases the acetylation of histone H3 in the frontal cortex and hippocampus, regions implicated in psychiatric conditions. nih.gov This research suggests that benzamide derivatives could be more effective than existing treatments like valproate as adjuncts to antipsychotics for epigenetically influenced psychiatric disorders. nih.gov

Table 1: Inhibitory Activity of Selected Benzamide HDAC Inhibitors

| Compound | Target HDACs | IC₅₀ Values | Key Academic Findings |

|---|---|---|---|

| Mocetinostat (MGCD0103) Analogue (Compound 25) | HDAC1 | Sub-micromolar | Induces histone hyperacetylation and p21 expression; inhibits cell proliferation in vitro; orally active in vivo. nih.gov |

| 15k (N-(2-aminophenyl)-benzamide derivative) | HDAC1, HDAC2, HDAC3-NCoR2 | 80 nM, 110 nM, 6 nM | Demonstrates potent and selective inhibition of Class I HDACs. acs.org |

| Entinostat (MS-275) | Class I HDACs | Not specified | Acts as a potent, brain region-selective HDAC inhibitor with implications for treating psychiatric disorders. nih.gov |

Hepatitis C Virus NS5B and Filovirus Entry Inhibition Research

The benzamide scaffold has been explored for its potential antiviral activities, specifically in the context of inhibiting the Hepatitis C Virus (HCV) and filoviruses like Ebola.

In the realm of HCV research, the non-structural protein 5B (NS5B), an RNA-dependent RNA polymerase, is a critical enzyme for viral replication and a key target for antiviral drug development. google.comnih.gov A novel series of non-nucleoside inhibitors of HCV NS5B has been discovered, with some compounds containing a benzamide moiety. nih.gov For instance, the synthesis of N-[3-tert-Butyl-2-methoxy-5-(2-oxo-1H-pyridin-3-yl)phenyl]-4-(methanesulfonamido) benzamide was part of a study to develop potent NS5B inhibitors. nih.gov These inhibitors are designed to bind to allosteric sites on the NS5B enzyme, thereby disrupting its function. nih.gov

Research into filovirus entry inhibition has also identified benzamide derivatives as promising candidates. A high-throughput screening of a small molecule library identified a series of 4-(aminomethyl)benzamides as inhibitors of both Ebola virus (EBOV) and Marburg virus (MARV) entry. nih.gov One of these compounds, designated CBS1118, showed EC₅₀ values of less than 10 μM for both viruses, indicating broad-spectrum anti-filoviral activity. nih.gov Further optimization of these 4-(aminomethyl)benzamides has led to the development of compounds with good metabolic stability in rat and human plasma and liver microsomes, making them suitable for further development as therapeutic agents against filovirus infections. nih.gov

Table 2: Antiviral Activity of Selected Benzamide Derivatives

| Compound Class | Viral Target | Mechanism of Action | Key Research Finding |

|---|---|---|---|

| N-phenylmethanesulfonamide benzamides | Hepatitis C Virus NS5B | Allosteric inhibition of RNA-dependent RNA polymerase. nih.govnih.gov | Discovery of novel non-nucleoside inhibitors with potential for HCV treatment. nih.gov |

| 4-(aminomethyl)benzamides | Ebola and Marburg Viruses | Inhibition of viral entry. nih.gov | Identification of broad-spectrum anti-filoviral compounds with favorable metabolic stability. nih.gov |

p38α MAPK/PDE4 Dual Inhibition Research

The dual inhibition of p38 mitogen-activated protein kinase (MAPK) and phosphodiesterase 4 (PDE4) is an emerging therapeutic strategy for inflammatory diseases. The p38α MAPK pathway is a key regulator of the production of pro-inflammatory cytokines, while PDE4 is involved in the degradation of cyclic AMP (cAMP), a second messenger with anti-inflammatory properties. acs.orgresearchgate.net

A study focused on the discovery of dual p38α MAPK/PDE4 inhibitors identified N-{4-[5-(4-Fluorophenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide (CBS-3595) as a potent compound. acs.org While this compound is not a direct analogue of This compound , the research highlights the therapeutic potential of targeting both pathways. The rationale is that dual inhibition could lead to synergistic or additive anti-inflammatory effects. acs.org

Currently, there is no specific research available that investigates This compound or its close analogues for dual p38α MAPK/PDE4 inhibition. The exploration of benzamide derivatives in this context remains an area for potential future investigation.

ROR1 Inhibition Studies

Receptor tyrosine kinase-like orphan receptor 1 (ROR1) is a protein that is overexpressed in various cancers and is associated with cancer cell proliferation, survival, and metastasis, making it an attractive target for anticancer drug development. clockss.orgdntb.gov.ua

While direct studies on This compound as a ROR1 inhibitor are not prominent in the available literature, research on other benzamide derivatives has shown promise. For example, a series of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives have been discovered as potent anticancer agents acting via ROR1 inhibition. dntb.gov.ua Additionally, the design and synthesis of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives, which can be considered bioisosteres of certain benzamide structures, have led to the identification of compounds that exhibit inhibitory activity against ROR1 and modulate its signaling pathway in a dose-dependent manner. clockss.org

The development of small molecule inhibitors for ROR1 is an active area of research, and the benzamide scaffold appears in some of the explored chemical spaces. researchgate.net However, specific investigations into the ROR1 inhibitory potential of This compound and its direct analogues are needed to ascertain their role in this therapeutic area.

Cellular Pathway Modulation

Research on Epigenetic Regulation through DNA Methylation

Epigenetic modifications, including DNA methylation, play a crucial role in regulating gene expression without altering the DNA sequence itself. nih.govmdpi.com DNA methylation, the addition of a methyl group to cytosine residues in CpG dinucleotides, is carried out by DNA methyltransferases (DNMTs). mdpi.com Aberrant DNA methylation patterns are a hallmark of cancer.

Research has been conducted to design and synthesize analogues of quinoline-based SGI-1027, a known DNMT inhibitor, which incorporate a 4-amino-N-(4-aminophenyl)benzamide structure. researchgate.net Several of these newly synthesized compounds exhibited activities comparable to the parent compound. researchgate.net Further evaluation revealed that these compounds were more potent against human DNMT3A than DNMT1 and could induce the re-expression of a reporter gene silenced by methylation in leukemia cells. researchgate.net This indicates that benzamide derivatives can be engineered to function as DNMT inhibitors, providing a pathway for the epigenetic reactivation of tumor suppressor genes.

The broader context of epigenetic regulation also includes histone modifications. As discussed in section 5.1.7, benzamide derivatives like Entinostat (MS-275) are potent HDAC inhibitors. nih.gov Research has shown that HDAC inhibitors can lead to a decrease in the methylation status of gene promoters, suggesting a crosstalk between histone acetylation and DNA methylation. nih.gov For instance, MS-275 was found to reduce the methylation of the reelin and GAD67 promoters. nih.gov This dual influence on epigenetic marks underscores the complex and powerful role of benzamide derivatives in modulating cellular pathways.

Table 3: Epigenetic Modulatory Activity of Benzamide Analogues

| Compound Class | Epigenetic Target | Cellular Effect | Key Research Finding |

|---|---|---|---|

| 4-Amino-N-(4-aminophenyl)benzamide analogues | DNMT3A, DNMT1 | Re-expression of methylated reporter gene; cytotoxicity against leukemia cells. | Development of novel DNMT inhibitors with potency against DNMT3A. researchgate.net |

| Entinostat (MS-275) | Class I HDACs, DNA Methylation | Histone hyperacetylation; reduction in promoter methylation. | Demonstrates crosstalk between histone acetylation and DNA methylation, affecting gene expression. nih.gov |

Modulation of Cell Growth and Differentiation Pathways

The ability of benzamide derivatives to modulate cell growth and differentiation pathways is a cornerstone of their therapeutic potential, particularly in oncology. This modulation is often a direct consequence of their activity as HDAC inhibitors.

Analogues of Mocetinostat have been shown to inhibit the proliferation of human cancer cells in culture. nih.gov This anti-proliferative effect is linked to the induction of the tumor suppressor protein p21(WAF1/CIP1), a key regulator of the cell cycle. nih.gov Similarly, the combination of the HDAC inhibitor Entinostat (MS-275) with a retinoic acid metabolism-blocking agent synergistically inhibited the growth of hormone-insensitive prostate cancer cells. nih.gov This combination induced a marked G2/M phase arrest in the cell cycle and triggered apoptosis (programmed cell death). nih.gov Mechanistic studies revealed that this was associated with DNA damage and the upregulation of pro-apoptotic proteins. nih.gov

Beyond inhibiting cell growth, certain benzamide derivatives have been investigated for their ability to induce cell differentiation. The process of cell differentiation is often dysregulated in cancer, and inducing cancer cells to differentiate into a more mature, less proliferative state is a valid therapeutic strategy. Research has shown that specific benzamide derivatives can act as cell differentiation inducers. google.com Furthermore, in the context of stem cell research, small molecules are used to direct the differentiation of stem cells into specific lineages. While not directly involving This compound , a benzamide derivative, 4-(5-benzo(1,3)dioxol-5-yl-4-pyridin-2-yl-1H-imidazol-2-yl)benzamide, was used in a cocktail of small molecules to differentiate human adipose-derived stem cells into retinal precursor-like cells. nih.gov This highlights the potential of the benzamide scaffold to influence complex cellular differentiation pathways.

Table 4: Modulation of Cell Growth and Differentiation by Benzamide Analogues

| Compound/Analogue | Cellular Pathway Affected | Outcome |

|---|---|---|

| Mocetinostat Analogue | Cell Proliferation | Inhibition of cancer cell growth through induction of p21. nih.gov |

| Entinostat (MS-275) | Cell Cycle and Apoptosis | G2/M phase arrest and induction of apoptosis in prostate cancer cells. nih.gov |

| Benzamide Derivatives | Cell Differentiation | Potential to act as cell differentiation inducers. google.com |

| 4-(5-benzo(1,3)dioxol-5-yl-4-pyridin-2-yl-1H-imidazol-2-yl)benzamide | Stem Cell Differentiation | Directed differentiation of stem cells into retinal precursor-like cells. nih.gov |

Investigation of TNFα-Related Pathways

Research has explored the role of this compound and its analogs in modulating pathways related to Tumor Necrosis Factor-alpha (TNFα), a key cytokine in inflammatory responses. The p38 mitogen-activated protein (MAP) kinase pathway is a significant focus, as it is implicated in the signaling cascade of proinflammatory cytokines. acs.org Inhibitors of p38 MAP kinase are being investigated for their potential to treat chronic inflammatory conditions like rheumatoid arthritis by interfering with this pathway. acs.org

Studies have shown that NF-κB, a transcription factor, is activated in human synovial cells when stimulated by TNFα or IL-1β, suggesting a mechanism for increased production of cytokines and eicosanoids in these tissues. google.com The expression of IKK-β, a kinase that activates NF-κB, has been observed in the synoviocytes of rheumatoid arthritis patients, and its central role in inflammatory mediator production has been demonstrated through gene transfer studies. google.com

In the context of asthma and Chronic Obstructive Pulmonary Disease (COPD), proinflammatory cytokines such as TNFα, IL-1β, and IL-6 are found in elevated levels. acs.org TNFα initiates responses by binding to its receptors, which in turn activates other signaling proteins, including MAPKs like c-Jun N-terminal kinases (JNKs) and p38. acs.org In asthmatic airways, TNFα is expressed in various cells, particularly mast cells, and is thought to amplify inflammation by activating NF-κB. acs.org

One study focused on the discovery of N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715) as a potent and orally active anti-rheumatoid arthritis agent. acs.org This compound demonstrated inhibitory activity against p38α MAP kinase and suppressed the release of TNF-α from human monocytic THP-1 cells stimulated by lipopolysaccharide (LPS). acs.org Furthermore, another research effort led to the discovery of N-{4-[5-(4-Fluorophenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide (CBS-3595), a dual inhibitor of p38α MAPK and phosphodiesterase-4 (PDE-4), which also showed activity against diseases related to TNFα. acs.org This compound and its primary active metabolite demonstrated the ability to suppress TNFα production in various in vitro and in vivo experiments. acs.org

Studies on the IL-12 Pathway Inhibition

The interleukin-12 (IL-12) pathway is another significant area of investigation for this compound and its analogs, particularly in the context of autoimmune and inflammatory diseases. Research has focused on the development of potent and selective inhibitors of Tyrosine Kinase 2 (TYK2), a key component of the IL-12 signaling cascade.

One study detailed the optimization of a 4-aminopyridine benzamide scaffold to identify potent and selective TYK2 inhibitors. nih.gov Through structure-based design, researchers discovered modifications that improved both TYK2 potency and selectivity over other Janus kinases (JAKs) like JAK1 and JAK2. nih.gov A resulting compound demonstrated good TYK2 enzyme and IL-12 cell potency. nih.gov When this compound was tested in a mouse model, it led to a statistically significant reduction in the downstream cytokine interferon-γ (IFNγ), indicating that selective inhibition of TYK2 kinase activity can effectively block the IL-12 pathway in a living organism. nih.gov

Antiproliferative Activity in in vitro Cell Line Models

Assessment of Anticancer Potential Against Various Cancer Cell Lines

A significant body of research has been dedicated to evaluating the anticancer potential of this compound and its derivatives against a variety of cancer cell lines. These studies consistently demonstrate the promising antiproliferative activity of this class of compounds.

In one study, a series of 3-(6-aminopyridin-3-yl)benzamide (B6330033) derivatives were synthesized and tested against several cancer cell lines. nih.gov Many of these compounds showed strong antiproliferative effects, with one particular compound, 7l, exhibiting exceptional activity against A549 lung cancer cells, with an IC50 value of 0.04 ± 0.01 μM. nih.gov This same compound also demonstrated significant antitumor activity in a mouse xenograft model with A549 cells. nih.gov

Another study focused on pyrazolo[3,4-b]pyridine derivatives, with several compounds showing notable anticancer activity against A-549 (lung), HEPG2 (liver), and HCT-116 (colon) cancer cell lines. scirp.org Specifically, compound 8b was the most potent, with IC50 values of 2.9, 2.6, and 2.3 µM against these cell lines, respectively. scirp.org

The antiproliferative activity of benzamido substituted imidazo[1,2-b]pyridazin-2-ones was evaluated against human cancer cell lines A375 and Colo-205. dergipark.org.tr Compounds 6m and 6n were identified as potent inhibitors for both cell lines, while compounds 6i, 6g, and 6d also showed significant activity. dergipark.org.tr

Furthermore, N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives were synthesized and their cytotoxicity was assessed against PC3, HT29, and SKNMC cell lines. brieflands.com Nitro-containing derivatives were particularly effective against the PC3 cell line, while methoxylated derivatives showed good activity against the SKNMC cell line. brieflands.com

The table below summarizes the antiproliferative activities of selected benzamide derivatives against various cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings |

| 3-(6-aminopyridin-3-yl) benzamide derivatives | A549 (lung) | Compound 7l showed an IC50 of 0.04 ± 0.01 μM. nih.gov |

| Pyrazolo[3,4-b]pyridine derivatives | A-549 (lung), HEPG2 (liver), HCT-116 (colon) | Compound 8b had IC50 values of 2.9, 2.6, and 2.3 µM, respectively. scirp.org |

| Benzamido substituted imidazo[1,2-b]pyridazin-2-ones | A375, Colo-205 | Compounds 6m and 6n were potent inhibitors. dergipark.org.tr |

| N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives | PC3, HT29, SKNMC | Nitro derivatives were potent against PC3; methoxy (B1213986) derivatives against SKNMC. brieflands.com |

Mechanisms Underlying Antiproliferative Effects in Research Models

Investigations into the mechanisms behind the antiproliferative effects of this compound and its analogs have revealed their ability to modulate key cellular processes involved in cancer development, including cell cycle progression and apoptosis.

A study on 3-(6-aminopyridin-3-yl)benzamide derivatives found that a particularly potent compound, 7l, exerted its antiproliferative activity by regulating the cell cycle, DNA replication, and the p53 signaling pathway. nih.gov Further analysis showed that this compound induced G2/M phase arrest in the cell cycle by inhibiting the transcription of Aurora Kinase B (AURKB). nih.gov This cell cycle arrest was followed by the induction of apoptosis through the p53 signaling pathway. nih.gov These findings suggest that such compounds could be promising therapeutic agents for cancers with overexpressed or mutated AURKB. nih.gov

In a different study, a diarylpentanoid (DAP) analog of curcumin, MS13, was shown to have enhanced anticancer efficacy in non-small cell lung cancer (NSCLC) cells compared to the parent compound. nih.gov MS13 induced antiproliferative activity in a dose- and time-dependent manner and led to apoptosis. nih.gov This was accompanied by a significant increase in caspase-3 activity and a decrease in the concentration of the anti-apoptotic protein Bcl-2. nih.gov Gene expression analysis revealed that MS13 modulated genes highly associated with the PI3K-AKT, cell cycle-apoptosis, and MAPK signaling pathways. nih.gov

Research on benzamido substituted imidazo[1,2-b]pyridazines indicated that the most active compounds likely bind to the active site of the B-Raf V600E kinase, interacting with key residues such as Cys532, Phe595, and Lys483. dergipark.org.tr This interaction is comparable to that of the known B-Raf inhibitor, Dabrafenib. dergipark.org.tr

Antimicrobial and Antioxidant Research

Investigation of Antimicrobial Properties of Benzamide Derivatives

The antimicrobial potential of benzamide derivatives has been a subject of considerable research, with studies exploring their activity against a range of bacteria and fungi. These investigations have revealed that structural modifications to the benzamide scaffold can significantly influence their antimicrobial efficacy.

Several studies have synthesized and evaluated various benzamide derivatives for their antibacterial and antifungal properties. For instance, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were designed and tested for their in vitro antibacterial activity. nih.gov Compounds 21b, 21d, 21e, and 21f demonstrated strong antibacterial activity, comparable to the antibiotic linezolid, against five different Gram-positive bacteria. nih.gov Notably, compound 21d also exhibited significant concentration-dependent inhibition of biofilm formation and showed a stable effect against S. pneumoniae with less development of drug resistance over 15 days compared to linezolid. nih.gov

In another study, newly synthesized benzamide derivatives structurally similar to paracetamol were analyzed for their antioxidant and antibacterial activities. researchgate.net Some of these compounds showed promising results. researchgate.net Similarly, research on N-(pyridin-3-yl)benzamide derivatives indicated that some of the tested compounds exhibited both antibacterial and antifungal activities. researchgate.net Specifically, compounds 8a and 8b showed effects comparable to well-known antibacterial and antifungal agents. researchgate.net

Furthermore, the synthesis of L-amino acid derivatives via Schiff's bases derived from 2-aminopyridine (B139424) and different benzaldehydes yielded benzamide derivatives that were evaluated for their antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Klebsiella pneumoniae) bacteria. derpharmachemica.com The results indicated that these compounds possessed lower to moderate antibacterial activity compared to the reference drug meropenem. derpharmachemica.com

The table below provides a summary of the antimicrobial activities of various benzamide derivatives.

| Derivative Class | Target Microorganisms | Key Findings |